molecular formula C4H8O4S2 B129378 2-(Acetylthio)ethanesulfonic acid CAS No. 69536-71-6

2-(Acetylthio)ethanesulfonic acid

Cat. No. B129378
CAS RN: 69536-71-6
M. Wt: 184.2 g/mol
InChI Key: KODOIOCJZCCYHX-UHFFFAOYSA-N
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Description

2-(Acetylthio)ethanesulfonic acid is a chemical compound that is part of a broader class of organic compounds containing sulfur. While the provided papers do not directly discuss 2-(Acetylthio)ethanesulfonic acid, they do provide insights into related sulfur-containing compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 2-(Acetylthio)ethanesulfonic acid.

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves several steps and starting materials. For instance, a series of 3-(acetylthio)-2-alkyl alkanals were prepared using Michael addition of thioacetic acid to alpha,beta-unsaturated 2-alkyl-substituted aldehydes, which in turn were obtained by aldol condensation of primary aldehydes . This suggests that a similar approach could potentially be applied to synthesize 2-(Acetylthio)ethanesulfonic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial in determining their reactivity and properties. The paper discussing the synthesis of 3-(acetylthio)-2-alkyl alkanals provides GC, MS, and NMR data, which are essential techniques for characterizing the structure of organic compounds . These techniques could be used to analyze the molecular structure of 2-(Acetylthio)ethanesulfonic acid once synthesized.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can vary significantly depending on their molecular structure. For example, the chlorination of 2-(acetylthio)carboxylic acids leads to the formation of 2-chlorosulfenylcarboxylic acids, and the stability of the S-acetyl bond is influenced by the electron-acceptor effect of substituents . This information is valuable when considering the chemical reactions that 2-(Acetylthio)ethanesulfonic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing compounds are often related to their structure. The sensory properties of the synthesized odorants in the first paper, such as odor quality and detection threshold, were determined, indicating that the 1,3-oxygen-sulfur functionality plays a significant role in these properties . Although 2-(Acetylthio)ethanesulfonic acid was not specifically studied, the principles derived from these related compounds could provide insights into its potential properties.

Scientific Research Applications

Biopreservation and Antimicrobial Properties

2-(Acetylthio)ethanesulfonic acid, while not directly mentioned, shares structural similarities with compounds studied for their antimicrobial properties. Lactic acid bacteria (LAB) and their metabolites, including organic acids such as lactic and acetic acid, have been explored for their potential as natural preservatives. These compounds demonstrate antimicrobial activity by competing for nutrients and producing antimicrobial metabolites, which could potentially include thiolated compounds similar to 2-(Acetylthio)ethanesulfonic acid. This suggests a possible avenue for research into the antimicrobial and preservative properties of 2-(Acetylthio)ethanesulfonic acid in food safety and preservation, highlighting its relevance in the field of biopreservation and antimicrobial applications (Reis, Paula, Casarotti, & Penna, 2012).

Environmental Contaminant Management

Research on herbicides and pesticides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), underscores the importance of understanding the environmental fate and eco-toxicological effects of chemical agents. This line of research points to the potential of studying 2-(Acetylthio)ethanesulfonic acid in similar contexts, focusing on its behavior as an environmental contaminant, its degradation products, and its impact on non-target organisms. Such studies could provide insights into mitigating the environmental impact of chemical pollutants and developing safer, more sustainable chemical applications in agriculture and industry (Islam et al., 2017).

Wastewater Treatment and Disinfection

Peracetic acid, known for its strong disinfectant properties, is utilized in wastewater treatment due to its effectiveness in inactivating a broad range of microorganisms without leaving harmful residues or by-products. Given the structural and functional similarities, 2-(Acetylthio)ethanesulfonic acid could potentially be investigated for similar applications. Research could explore its efficacy as a disinfectant, its impact on microbial regrowth due to organic residues, and its cost-effectiveness compared to other disinfectants. This area of application is particularly relevant for enhancing the safety and sustainability of water treatment processes (Kitis, 2004).

Bioherbicide Development

The exploration of vinegar and hydrogen peroxide as natural herbicides provides a framework for investigating the potential herbicidal properties of 2-(Acetylthio)ethanesulfonic acid. Research could focus on its effectiveness against common weeds, its environmental impact, and its suitability for organic farming practices. This could contribute to the development of environmentally friendly herbicides that offer an alternative to synthetic chemicals, reducing the environmental footprint of agricultural practices (Mahachai & Subsoontorn, 2021).

Safety And Hazards

2-(Acetylthio)ethanesulfonic acid is considered hazardous. It causes severe skin burns and eye damage . It’s important to handle this compound with care, using appropriate personal protective equipment, and to dispose of it according to local regulations .

properties

IUPAC Name

2-acetylsulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODOIOCJZCCYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469910
Record name 2-(acetylthio)ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylthio)ethanesulfonic acid

CAS RN

69536-71-6
Record name 2-(Acetylsulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(acetylthio)ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ACETYLSULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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